tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene
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Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to achieve the necessary conditions for the Diels-Alder reaction. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced polycyclic hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxygenated derivatives, reduced hydrocarbons, and substituted polycyclic compounds .
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another polycyclic hydrocarbon with a similar structure but different reactivity and properties.
Uniqueness
This compound is unique due to its four fused rings, which confer exceptional stability and rigidity. This makes it particularly useful in applications requiring materials with high mechanical strength and thermal resistance .
Properties
CAS No. |
97806-44-5 |
---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene |
InChI |
InChI=1S/C12H12/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-10H,5-6H2 |
InChI Key |
KWPLEXGYQPSPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C4CC3C=C4 |
Origin of Product |
United States |
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